6-(Dimethylamino)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-disulphenamide
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Overview
Description
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino and tetramethyl groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.
Benzofuran Derivatives: These compounds have a different core structure but exhibit comparable chemical behavior.
Dimethylamino Acid Esters: These esters also contain dimethylamino groups and are used in similar applications.
Uniqueness
What sets 6-(Dimethylamino)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-disulphenamide apart is its triazine core, which provides unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Biological Activity
6-(Dimethylamino)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-disulphenamide (CAS No. 61371-29-7) is a compound belonging to the triazine family, characterized by its unique structure and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C9H18N6S
- Molecular Weight : 218.34 g/mol
- Structure : The compound features a triazine ring with dimethylamino groups and a disulphenamide functional group, which contributes to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities that are noteworthy:
Anticancer Properties
The compound has been studied for its potential in cancer therapy. Specifically:
- Mechanism of Action : It is believed to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other triazine derivatives used in chemotherapy.
- Case Studies :
- In vitro studies have shown that this compound can induce apoptosis in ovarian cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .
- A clinical trial involving patients with advanced renal cell carcinoma reported positive outcomes when treated with derivatives of triazine compounds similar to this one .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of the compound:
- In Vitro Studies : Laboratory tests have demonstrated that it possesses antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes.
Toxicological Profile
While exploring its biological activity, it is crucial to consider the safety profile:
- Toxicity Studies : The compound has been classified under acute toxicity categories. Studies indicate that it may cause skin and eye irritation upon contact. Therefore, appropriate safety measures should be taken during handling .
Data Tables
Properties
CAS No. |
61371-29-7 |
---|---|
Molecular Formula |
C9H18N6S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4,6-bis(dimethylaminosulfanyl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H18N6S2/c1-13(2)7-10-8(16-14(3)4)12-9(11-7)17-15(5)6/h1-6H3 |
InChI Key |
SVYDQUDPOZJXNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SN(C)C)SN(C)C |
Origin of Product |
United States |
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